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molecular formula C7H6F3NO3 B1400428 Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate CAS No. 625120-13-0

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Cat. No. B1400428
M. Wt: 209.12 g/mol
InChI Key: BTSIAEREMKEHPF-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of 7.5 g 5-trifluoromethyl-isoxazole-3-carboxylic acid ethyl ester in 85 mL ethanol was added 3.66 g sodium hydride portion wise at RT. The reaction mixture was stirred at RT for 16 h. 100 mL 1M HCl were added drop by drop under ice-bath cooling. The reaction mixture was extracted with 250 mL diethyl ether and 200 mL sat. NaCl solution/water mixture 1:1. The aqueous layer was back-extracted with diethyl ether (2×100 mL). The org. layers were washed with sat. NaCl solution/water mixture 1:1 (2×200 mL). The combined org. layer was dried over Na2SO4, filtered off and concentrated in vacuo to yield 5.8 g of the title compound as brown oil. MS (EI): 167 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[O:8][N:7]=1)=O)C.[H-].[Na+].Cl>C(O)C>[F:14][C:11]([F:12])([F:13])[C:9]1[O:8][N:7]=[C:6]([CH2:4][OH:3])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C(F)(F)F
Name
Quantity
3.66 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 250 mL diethyl ether and 200 mL sat. NaCl solution/water mixture 1:1
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
layers were washed with sat. NaCl solution/water mixture 1:1 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC(=NO1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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